1-Cycloheptyl-4-(propylsulfonyl)piperazine
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Overview
Description
1-Cycloheptyl-4-(propylsulfonyl)piperazine is a chemical compound with the molecular formula C14H28N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-Cycloheptyl-4-(propylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-Cycloheptyl-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
Scientific Research Applications
1-Cycloheptyl-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may act as a GABA receptor agonist, modulating the activity of gamma-aminobutyric acid (GABA) in the central nervous system. This interaction can lead to the inhibition of neurotransmitter release, resulting in various physiological effects .
Comparison with Similar Compounds
1-Cycloheptyl-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic used to treat schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C14H28N2O2S |
---|---|
Molecular Weight |
288.45 g/mol |
IUPAC Name |
1-cycloheptyl-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H28N2O2S/c1-2-13-19(17,18)16-11-9-15(10-12-16)14-7-5-3-4-6-8-14/h14H,2-13H2,1H3 |
InChI Key |
ZICQWCCYSWPXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCCCCC2 |
Origin of Product |
United States |
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